molecular formula C22H22ClF6N3O B2595222 N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide CAS No. 1024298-84-7

N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide

Cat. No.: B2595222
CAS No.: 1024298-84-7
M. Wt: 493.88
InChI Key: XFUXMUHQYKBCJD-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide is a synthetic small-molecule compound characterized by a propanamide backbone substituted with two distinct aromatic moieties. The 3,5-bis(trifluoromethyl)phenyl group at the amide nitrogen confers high lipophilicity and metabolic stability, while the piperazinyl-propanamide side chain incorporates a 5-chloro-2-methylphenyl substituent, which may enhance binding affinity to specific biological targets.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF6N3O/c1-14-2-3-17(23)13-19(14)32-8-6-31(7-9-32)5-4-20(33)30-18-11-15(21(24,25)26)10-16(12-18)22(27,28)29/h2-3,10-13H,4-9H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXMUHQYKBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,5-bis(trifluoromethyl)phenyl intermediate, followed by the introduction of the piperazine ring and the final coupling with the 5-chloro-2-methylphenyl group. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores, such as the bis(trifluoromethyl)phenyl group, piperazine derivatives, or halogenated aromatic systems. Below is a detailed comparison with compounds identified in the evidence:

Structural Analogs with Bis(trifluoromethyl)phenyl Moieties

  • Compound A () :
    N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
    • Key Differences :
  • Replaces the piperazinyl-propanamide chain with a triazole-sulfanyl-acetamide group.
  • Incorporates a pyridinyl-triazole core instead of a piperazine ring. However, the absence of a piperazine moiety could reduce CNS penetration .
  • Compound B (): (3,5-Bis trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3yl-pyrimidin-2ylamino)-phenyl]-benzamide (hydrochloride/mesylate/tosylate salts) Key Differences:
  • Substitutes the propanamide linker with a benzamide core.
  • Introduces a pyrimidine-pyridine amino group instead of a piperazine system. Implications: The benzamide backbone and pyrimidine substituent suggest a distinct binding profile, possibly targeting kinase domains (e.g., anti-tumor activity as noted in ). Salt forms (e.g., hydrochloride) improve solubility but may alter pharmacokinetics compared to the neutral target compound .

Piperazine-Containing Analogs

  • Compound C () :
    N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
    • Key Differences :
  • Replaces the bis(trifluoromethyl)phenyl group with a dimethylphenyl moiety.
  • Uses an isoindole-1,3-dione group instead of a piperazinyl-chlorophenyl system. The absence of trifluoromethyl groups may reduce lipophilicity and metabolic resistance .

Halogenated Aromatic Systems

  • Compound D (): N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine Key Differences:
  • Features a phenazine core instead of a propanamide backbone.
  • Includes dual 4-chlorophenyl groups and an isopropylimino substituent. Implications: The phenazine scaffold is associated with intercalation or redox-mediated mechanisms (e.g., antimicrobial or anticancer activity). However, the rigid planar structure may limit blood-brain barrier penetration compared to the flexible piperazine-propanamide system in the target compound .

Research Findings and Limitations

  • Structural Insights : The trifluoromethyl groups in the target compound and analogs (Compounds A, B) enhance metabolic stability but may increase toxicity risks due to bioaccumulation .
  • Activity Gaps: No direct pharmacological data for the target compound are available in the evidence. Activity is inferred from structural analogs, which limits definitive conclusions.
  • Contradictions : highlights anti-tumor applications for pyrimidine-containing analogs, whereas the target compound’s piperazine moiety suggests CNS targeting. This divergence underscores the need for target-specific assays.

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClF6N2O
  • Molecular Weight : 466.7367224
  • CAS Number : Not specified in the provided sources.

The compound's biological activity is primarily attributed to its interactions with specific cellular pathways. Research indicates that it may influence the HNF 4α pathway, which is crucial in regulating various cellular functions including proliferation and apoptosis.

  • Inhibition of Tumor Growth :
    • A study demonstrated that treatment with N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a related compound, inhibited liver cancer cell growth (HepG2 and Hep3B) in a concentration-dependent manner (1–10.8 µM) over 0–72 hours. This effect was linked to the induction of apoptosis and modulation of the STAT3 signaling pathway .
  • Activation of Apoptosis :
    • The compound has been shown to enhance the expression of apoptosis-regulating genes while inhibiting STAT3 activity. The induction of apoptosis was confirmed through various assays that measured cell viability and colony formation .

Efficacy in Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • Liver Cancer Models :
    • In vivo studies using animal models indicated that administration of NHDC at a dosage of 5 mg/kg significantly prevented liver tumor growth. The mechanism involved direct binding to HNF 4α, enhancing its DNA binding activity and thus inhibiting tumor progression .

Data Tables

StudyCompoundCell LineConcentrationEffect
NHDCHepG21-10.8 µMInhibited growth and induced apoptosis
NHDCHep3B1-10.8 µMInhibited growth and induced apoptosis

Q & A

Q. Basic Characterization

  • ¹H NMR : Key signals include aromatic protons (δ 7.3–7.5 ppm for trifluoromethylphenyl groups) and piperazinyl CH₂ protons (δ 2.4–3.4 ppm) .
  • Mass Spectrometry : A molecular ion peak at m/z 488.55 (M+H⁺) confirms the molecular weight, as seen in analogous compounds .

Q. Advanced Techniques

  • IR-LD Spectroscopy : Polarized IR spectroscopy of oriented crystals (e.g., suspended in nematic liquid crystals) can resolve conformational ambiguities, as demonstrated for related propanamides .
  • X-ray Crystallography : Single-crystal analysis provides definitive bond angles and dihedral angles, critical for validating computational models .

What role do the trifluoromethyl and chloro-substituents play in modulating physicochemical properties?

Q. Basic Analysis

  • Lipophilicity : Trifluoromethyl groups enhance lipid solubility (logP ~3.5), improving membrane permeability .
  • Electron-Withdrawing Effects : Chloro and trifluoromethyl groups stabilize the amide bond against hydrolysis, confirmed via pH-stability studies (t½ >24 hours at pH 7.4) .

Q. Advanced SAR Studies

  • Receptor Binding : The 5-chloro-2-methylphenyl group on piperazine may enhance affinity for serotonin (5-HT₁A) or dopamine receptors, as seen in structurally similar derivatives .
  • Steric Effects : Bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) can hinder rotational freedom, altering binding kinetics .

How can researchers resolve contradictory data between NMR and mass spectrometry during characterization?

Q. Methodological Approach

  • Purity Check : Re-run reverse-phase HPLC to exclude impurities (e.g., column: C18, gradient: 50–100% acetonitrile in 0.1% formic acid) .
  • Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., CDCl₃) do not interact with labile protons (e.g., NH in piperazine) .
  • High-Resolution MS : Use HRMS (Q-TOF) to distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) and verify molecular formula .

What strategies are recommended for improving solubility without compromising bioactivity?

Q. Basic Formulation

  • Co-solvents : Use DMSO:water (1:9) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether .

Q. Advanced Approaches

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the propanamide carbonyl, which hydrolyze in vivo .
  • Nanoparticle Encapsulation : PEGylated liposomes (size: 100–150 nm) enhance aqueous dispersion (PDI <0.2) and prolong half-life .

How can computational modeling predict the binding mode of this compound to CNS targets?

Q. Basic Docking Studies

  • Target Selection : Prioritize receptors like 5-HT₁A or D3 based on structural analogs (e.g., MC25-67 in ) .
  • Software Tools : Use AutoDock Vina with force fields (e.g., AMBER) to simulate piperazinyl interactions with receptor hydrophobic pockets .

Q. Advanced MD Simulations

  • Free Energy Calculations : Calculate binding free energies (ΔG) using MM-PBSA to rank derivatives .
  • Conformational Sampling : Run 100-ns molecular dynamics (GROMACS) to assess stability of trifluoromethylphenyl interactions .

What analytical methods are suitable for quantifying this compound in biological matrices?

Q. Basic Quantification

  • LC-MS/MS : Use a C18 column with ESI⁺ ionization (MRM transitions: m/z 488.55 → 345.2) and deuterated internal standards .
  • LOQ : Achieve limits of quantification <10 ng/mL in plasma with protein precipitation (acetonitrile) .

Q. Advanced Metabolite Profiling

  • High-Resolution MSⁿ : Identify Phase I metabolites (e.g., hydroxylation at the piperazinyl ring) using Q-Exactive Orbitrap .

How do reaction conditions impact the stereochemical outcome of the piperazinyl moiety?

Q. Basic Control

  • Chiral Intermediates : Use enantiopure piperazines (e.g., (R)- or (S)-configured) to avoid racemization during synthesis .
  • Temperature : Maintain reflux <70°C to prevent epimerization .

Q. Advanced Resolution

  • Chiral HPLC : Separate diastereomers with a Chiralpak IC column (hexane:isopropanol 85:15, 1.0 mL/min) .

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